N-methyl-N-{[1-(5-methylpyrimidin-2-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide
Description
N-methyl-N-{[1-(5-methylpyrimidin-2-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide is a cyclopropanesulfonamide derivative featuring a substituted azetidine ring. The azetidine moiety is functionalized with a 5-methylpyrimidin-2-yl group, a heterocyclic aromatic system known for its role in hydrogen bonding and π-π interactions in medicinal chemistry.
Properties
IUPAC Name |
N-methyl-N-[[1-(5-methylpyrimidin-2-yl)azetidin-3-yl]methyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-10-5-14-13(15-6-10)17-8-11(9-17)7-16(2)20(18,19)12-3-4-12/h5-6,11-12H,3-4,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKOWMJJFAIPMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CC(C2)CN(C)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
Key structural analogues from the evidence include cyclopropanesulfonamide derivatives with variations in substituents and heterocyclic systems:
Functional Group Impact on Properties
- Pyrimidine vs.
- Cyclopropane vs. Cyclopentane : The cyclopropane core in the target compound imposes greater ring strain than cyclopentane (), which may influence conformational preferences and binding kinetics .
- Nitro vs. Methyl Groups : Nitro-substituted analogues () are more reactive but may introduce toxicity risks, whereas methyl groups (target compound) enhance stability and reduce metabolic liabilities .
Pharmacokinetic Considerations
- Solubility: Fluorinated derivatives () and tartrate salts exhibit improved aqueous solubility compared to non-polar substituents like methylpyrimidine .
- Metabolic Stability : Fluorination () and electron-deficient heterocycles (e.g., pyrimidine in the target compound) may reduce oxidative metabolism, enhancing half-life .
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